2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol, also known as 4-Hydroxy-2-(pyrid-2-yl)-6-(trifluoromethyl)pyrimidine, is a pyrimidine derivative characterized by a trifluoromethyl group and a pyridine moiety. Its chemical formula is , with a molecular weight of 241.17 g/mol. The compound has notable applications in medicinal chemistry, particularly in the development of inhibitors for various biological targets.
This compound falls under the category of heterocyclic compounds, specifically pyrimidines. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in pharmaceutical research .
The synthesis of 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. A common method includes:
Technical details regarding reaction conditions, such as temperature, solvent choice (e.g., tetrahydrofuran), and catalysts (if required), are crucial for optimizing yields and purity.
The molecular structure of 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol features:
The chemical reactivity of 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol can be analyzed through various reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for compounds like 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol typically involves:
Data from studies indicate that compounds in this class exhibit antiproliferative effects against certain cancer cell lines, suggesting potential therapeutic applications .
The scientific uses of 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol include:
This compound exemplifies the importance of heterocyclic chemistry in medicinal applications, showcasing its potential through diverse synthetic routes and biological activities.
Pyrimidine, a six-membered heterocyclic ring with nitrogen atoms at the 1- and 3-positions, is a privileged scaffold in medicinal chemistry due to its fundamental role in biological systems. As a core component of nucleic acids (e.g., uracil, thymine, cytosine), pyrimidine derivatives participate in essential physiological processes, enabling diverse interactions with biological targets through hydrogen bonding and π-stacking [3] [10]. This inherent bioactivity, combined with synthetic versatility, positions pyrimidine as a critical pharmacophore in drug development. Modifications at the C2, C4, C5, and C6 positions allow fine-tuning of pharmacological properties, enhancing binding affinity, metabolic stability, and bioavailability [3]. Approximately 25% of top-selling small-molecule drugs incorporate pyrimidine, spanning therapeutic areas such as oncology (e.g., kinase inhibitors like osimertinib), antivirals (e.g., remdesivir), antibacterials, and antifungals [10]. The scaffold’s capacity to act as a bioisostere for phenyl rings further expands its utility, improving solubility and reducing toxicity profiles while maintaining target engagement [10].
Table 1: Therapeutic Applications of Representative Pyrimidine-Based Drugs
Drug Name | Therapeutic Area | Key Structural Features | Biological Target |
---|---|---|---|
Osimertinib | Oncology (NSCLC) | Anilino-pyrimidine, acrylamide | EGFR T790M kinase |
Remdesivir | Antiviral (COVID-19) | C-Nucleoside, nitrile | RNA-dependent RNA polymerase |
Trimethoprim | Antibacterial | 2,4-Diaminopyrimidine | Dihydrofolate reductase |
Flucytosine | Antifungal | 5-Fluoropyrimidine | Fungal cytosine deaminase |
Baricitinib | Immunology (RA) | Azetidine-pyrrolopyrimidine | JAK1/2 kinases |
Recent advances highlight pyrimidine’s adaptability to modern drug discovery paradigms. Sustainable synthesis techniques—including microwave irradiation, ultrasonication, and photochemistry—enable efficient construction of complex pyrimidine derivatives with reduced environmental impact [3]. Furthermore, pyrimidine-based compounds exhibit broad-spectrum biological activities beyond conventional therapeutics, such as herbicidal, insecticidal, and anticancer effects, often mediated through interactions with DNA/RNA or enzymes like thymidylate synthase and dihydrofolate reductase [3] [8]. For instance, trifluoromethyl-substituted pyrimidines demonstrate potent activity against Mycobacterium tuberculosis by disrupting fatty acid biosynthesis pathways, highlighting the scaffold’s relevance against drug-resistant pathogens [4] [10].
The strategic incorporation of trifluoromethyl (CF₃) and pyridinyl groups into heterocyclic frameworks significantly enhances molecular interactions and pharmacokinetic properties. The CF₃ group, due to its high electronegativity and lipophilicity, improves metabolic stability, membrane permeability, and binding affinity. It induces steric and electronic effects that modulate pKa, enhance bioavailability, and promote orthogonal interactions with hydrophobic enzyme pockets [4] [8]. In pyrimidine-based antitubercular agents, CF₃ substitution at the 6-position enhances potency against drug-resistant strains, as evidenced by minimum inhibitory concentrations (MICs) of <5 μM in whole-cell screens [4]. Similarly, trifluoromethylpyrimidines exhibit improved antitumor activity due to increased target residence time and cellular uptake [8].
The pyridinyl ring, particularly at the 2-position of pyrimidine, introduces hydrogen-bonding capabilities and metal-coordination sites. This moiety facilitates interactions with biological targets (e.g., kinases, reductases) through Lewis acid-base pairing or π-π stacking [2] [4]. In antimalarial pyrido[1,2-a]benzimidazoles, the pyridinyl nitrogen enhances binding to heme cofactors in Plasmodium parasites, contributing to pan-active life-cycle inhibition [7]. When combined, the pyridinyl and trifluoromethyl groups create synergistic effects: the former directs molecular orientation, while the latter fine-tunes electron density and lipophilicity.
Table 2: Impact of Trifluoromethyl and Pyridinyl Substituents on Drug Properties
Substituent | Electronic Effect | Biological Impact | Pharmacokinetic Advantage |
---|---|---|---|
Trifluoromethyl (CF₃) | Strong electron-withdrawing | Enhanced target affinity via hydrophobic interactions | Increased metabolic stability, lipophilicity |
2-Pyridinyl | Weak base (pKa ~4.8–5.2) | Hydrogen bonding with proteins; metal coordination | Improved solubility and tissue distribution |
CF₃ + 2-Pyridinyl | Complementary polarization | Cooperative binding in enzyme active sites | Balanced logP and membrane permeation |
The compound 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol (CAS 338404-77-6; MW: 241.17 g/mol; C₁₀H₆F₃N₃O) exemplifies these principles [2] [5]. Its structure integrates:
This architecture enables multifaceted interactions: the pyridinyl nitrogen and pyrimidinone carbonyl form bidentate ligands for transition metals, while the hydroxyl group acts as a hydrogen-bond donor. Physicochemical data reveal a melting point of 137–138°C and 95% purity in commercial samples, confirming stability [2] [5]. The molecule’s compact size (PSA ≈ 67 Ų) and moderate molecular weight align with Lipinski’s guidelines for drug-likeness, suggesting favorable permeation. Although direct biological data for this specific compound are limited in the provided sources, structurally analogous trifluoromethylpyrimidinones demonstrate:
These attributes underscore the compound’s potential as a versatile building block for antimicrobial or anticancer agents, warranting further exploration in targeted drug design campaigns.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0